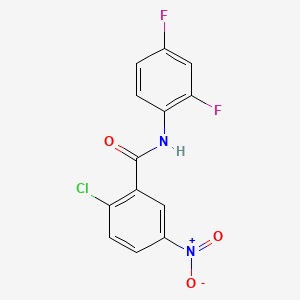

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide

Description

2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide (CAS: 330215-47-9) is a nitrobenzamide derivative with the molecular formula C₁₃H₇ClF₂N₂O₃ and a molecular weight of 312.65 g/mol. Key physicochemical properties include an XLogP3 of 3.4, a polar surface area of 74.9 Ų, and hydrogen bonding characteristics (1 donor, 5 acceptors) . The compound features a benzamide core substituted with a nitro group at position 5, a chlorine atom at position 2, and a 2,4-difluorophenyl group attached to the amide nitrogen. This structural arrangement is critical for its electronic and steric interactions in biological systems, though its specific pharmacological targets remain less documented compared to analogs.

Properties

IUPAC Name |

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O3/c14-10-3-2-8(18(20)21)6-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBGTZSAHMPGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Reduction: Formation of 2-chloro-N-(2,4-difluorophenyl)-5-aminobenzamide.

Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the difluorophenyl group enhances the compound’s binding affinity and selectivity towards certain proteins .

Comparison with Similar Compounds

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)

- Activity : Demonstrates potent RORγ agonism, inducing a 2.1-fold increase in G6PC mRNA expression and upregulating IL17A/IL17F in Th17 cells at 10 μM .

- Cytotoxicity: Non-cytotoxic up to 10 μM in HepG2 cells .

- Structural Distinction : The 2-chloro-3-methylphenyl group provides moderate steric bulk and electron-withdrawing effects, enhancing receptor binding compared to bulkier substituents.

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)

2-Chloro-N-(3,4-Difluorophenyl)-5-Nitrobenzamide

- Structural Comparison: Isomeric 3,4-difluorophenyl substitution (vs. 2,4-difluoro in the target compound) alters electronic distribution.

Functional Group Modifications

Nitro Group Replacement

Fluorophenyl Substituent Positioning

- aureus persisters by optimizing hydrophobic and electrostatic interactions . This suggests that the 2,4-difluoro configuration in the target compound may similarly enhance target engagement in specific contexts.

Physicochemical and Pharmacokinetic Profiles

Key Data Table

| Compound | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Biological Activity (RORγ) | Cytotoxicity (μM) |

|---|---|---|---|---|---|---|

| Target Compound | 312.65 | 3.4 | 1 | 5 | Not reported | Not tested |

| 2C3MP | ~327.2 | 3.8 | 1 | 5 | Active (EC₅₀ ~5 μM) | ≤10 |

| 2IP6MP | ~353.3 | 4.2 | 1 | 5 | Inactive | ≤40 |

| 3,4-Difluoro Analog | 312.65 | 3.1 | 1 | 5 | Not reported | Not tested |

Structural-Activity Insights

- Electron-Withdrawing Groups : The nitro group at position 5 is critical for activity, as seen in active analogs like 2C3MP. Its absence (e.g., hydroxyl in Clonitralid) diminishes potency .

- Fluorine Positioning : 2,4-Difluorophenyl groups balance hydrophobicity and steric effects, whereas 3,4-difluoro or bulkier substituents (e.g., isopropyl) reduce activity .

Biological Activity

2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: CHClFNO

- Molecular Weight: 303.67 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has been evaluated against various bacterial strains and fungi. The compound has shown efficacy in inhibiting the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Cell Lines Tested:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 15.0 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Caspase Activation: In cancer cells, it activates caspases that lead to apoptosis.

- Cytokine Modulation: It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent. -

Cancer Cell Line Study:

A detailed investigation into the effects of this compound on MCF-7 cells showed that treatment resulted in increased levels of apoptotic markers compared to untreated controls, suggesting its viability as a lead compound for developing anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.